Ethyl 3-cyano-3-phenylpropanoate
Overview
Description
Ethyl 3-cyano-3-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a nitrile ester that features a cyano group and a phenyl group attached to a propanoate backbone. This compound is of interest due to its versatile reactivity and applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-phenylpropanoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts, such as deep eutectic solvents, is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-cyano-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fine chemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-2-oxo-3-phenylpropanoate
- Ethyl 3-cyano-3,3-diphenylpropanoate
- Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-cyano-3-phenylpropanoate is unique due to its specific structural features, such as the presence of both a cyano group and a phenyl group on the propanoate backbone. This combination imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-cyano-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJXWMIISKYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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